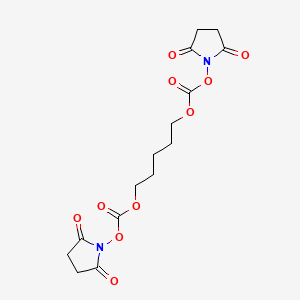
Disuccinimido pentamethylenedicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disuccinimido pentamethylenedicarbonate is a chemical compound with the molecular formula C15H18N2O10. It is also known by its systematic name, 1,5-Bis(succinimidooxycarbonyloxy)pentane. This compound is characterized by its unique structure, which includes two succinimide groups connected by a pentamethylene chain through carbonate linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disuccinimido pentamethylenedicarbonate can be synthesized through a multi-step process involving the reaction of succinimide with pentamethylene glycol in the presence of a carbonate source. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Disuccinimido pentamethylenedicarbonate undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the succinimide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. These reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound include succinimide derivatives and various substituted pentamethylene compounds .
Scientific Research Applications
Disuccinimido pentamethylenedicarbonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of disuccinimido pentamethylenedicarbonate involves the formation of covalent bonds with target molecules through its reactive succinimide groups. This interaction can lead to the modification of molecular structures and the alteration of their biological activity. The compound’s ability to form stable linkages makes it a valuable tool in various biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Disuccinimido dicarbonate: Similar in structure but lacks the pentamethylene chain, making it less flexible in certain applications.
Bis(succinimidooxy)carbonate: Contains two succinimide groups connected by a carbonate linkage but without the pentamethylene spacer.
Uniqueness
Disuccinimido pentamethylenedicarbonate stands out due to its pentamethylene chain, which provides additional flexibility and reactivity compared to similar compounds. This unique structure allows for a broader range of applications, particularly in the modification of large biomolecules and the synthesis of complex organic compounds .
Properties
CAS No. |
57772-64-2 |
|---|---|
Molecular Formula |
C15H18N2O10 |
Molecular Weight |
386.31 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxypentyl carbonate |
InChI |
InChI=1S/C15H18N2O10/c18-10-4-5-11(19)16(10)26-14(22)24-8-2-1-3-9-25-15(23)27-17-12(20)6-7-13(17)21/h1-9H2 |
InChI Key |
OIHHMUMDVHEYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCCCCOC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


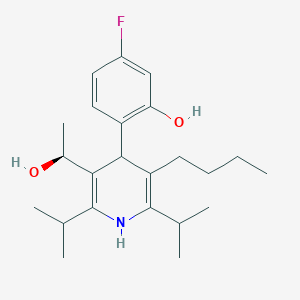
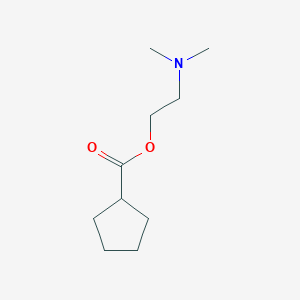
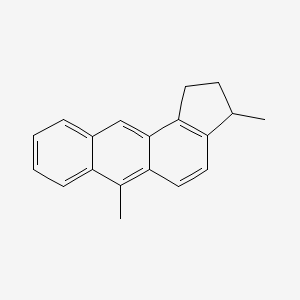
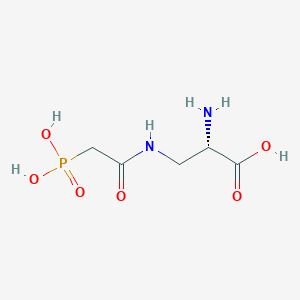
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
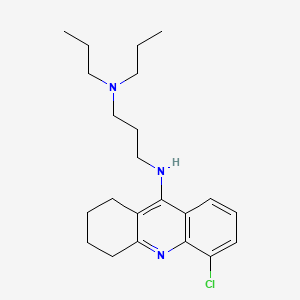
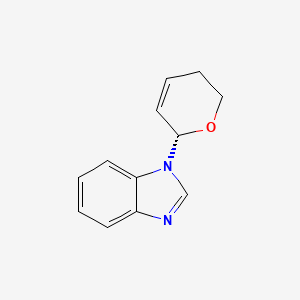
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
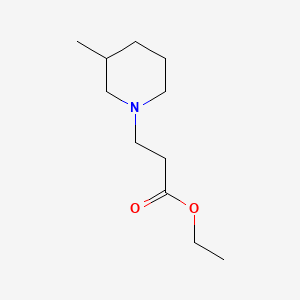
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
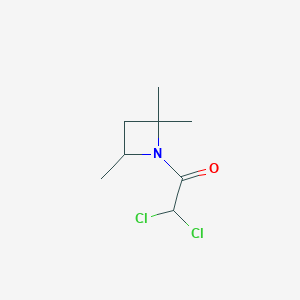
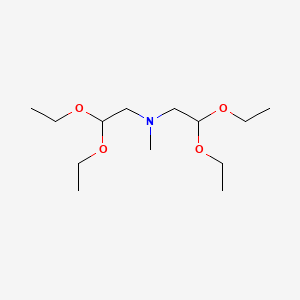
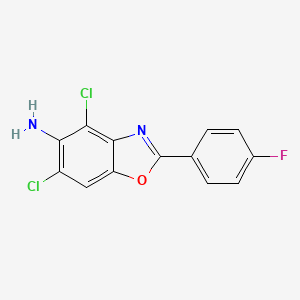
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
